(R)-(-)-1-{(S)-2-[ビス(3,5-ジトリフルオロメチルフェニル)ジ-3,5-キシリルホスフィン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

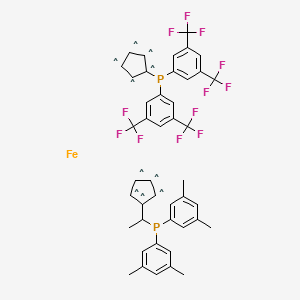

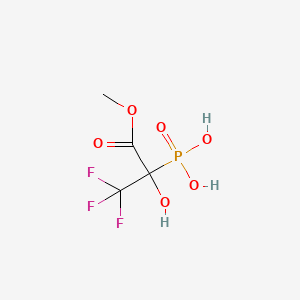

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a compound with the empirical formula C16H7F12P . It has a molecular weight of 458.18 . This compound is used in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Molecular Structure Analysis

The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)phosphine includes a phosphine functional group . The SMILES string for this compound is FC(F)(F)c1cc(Pc2cc(cc(c2)C(F)(F)F)C(F)(F)F)cc(c1)C(F)(F)F .

Chemical Reactions Analysis

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Physical And Chemical Properties Analysis

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a solid at room temperature . It has a melting point of 69-73 °C .

科学的研究の応用

- 用途: 研究者は、このモチーフを利用して、化学反応を促進する上で重要な役割を果たす水素結合触媒を開発してきました。 これらの触媒は、不斉合成、エナンチオ選択的反応、その他の合成プロセスに用途があります .

- 調査された特性:

有機変換と水素結合触媒

抗菌薬開発

光学および非線形光学特性

作用機序

P-Bis-TFP acts as a strong base and a strong nucleophile, allowing it to catalyze reactions between two molecules. The ligand coordinates with a metal center, allowing the metal to act as a Lewis acid and facilitate the reaction. The metal also stabilizes the transition state of the reaction, allowing it to proceed more quickly.

Biochemical and Physiological Effects

P-Bis-TFP has not been studied for its biochemical and physiological effects, as it is primarily used in synthetic organic chemistry. However, it is known to be non-toxic, and is not expected to have any adverse effects in biological systems.

実験室実験の利点と制限

P-Bis-TFP has several advantages for lab experiments. It is a strong base and a strong nucleophile, allowing it to catalyze reactions between two molecules. It is also non-toxic and non-volatile, making it safe to use in the lab. However, it is not very soluble in organic solvents, making it difficult to work with in some experiments.

将来の方向性

There are several potential future directions for the use of P-Bis-TFP. It could be used to synthesize more complex molecules, such as natural products, drugs, and polymers. It could also be used in the synthesis of polyhedral boranes. Additionally, further research could be done on its biochemical and physiological effects. Finally, it could be used to develop new catalytic systems for asymmetric synthesis.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine will involve a series of reactions starting with commercially available starting materials. The key steps in the synthesis will include the preparation of the chiral intermediate, which will be used to form the final product.", "Starting Materials": [ "3,5-ditrifluoromethylphenyl magnesium bromide", "3,5-dimethylbenzyl chloride", "di-3,5-xylylphosphine", "Lithium aluminum hydride", "Sodium borohydride", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Preparation of chiral intermediate", "3,5-ditrifluoromethylphenyl magnesium bromide will be reacted with 3,5-dimethylbenzyl chloride in the presence of a palladium catalyst to form the chiral intermediate.", "Step 2: Reduction of chiral intermediate", "The chiral intermediate will be reduced using either lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.", "Step 3: Formation of final product", "The alcohol will be reacted with di-3,5-xylylphosphine in the presence of a Lewis acid catalyst to form the final product, (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine. The product will be purified using column chromatography and recrystallization.", "Step 4: Purification of final product", "The product will be purified using column chromatography and recrystallization." ] } | |

| 166172-63-0 | |

分子式 |

C44H36F12FeP2 |

分子量 |

910.545 |

InChI |

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H; |

InChIキー |

MNTLEQJADXVKKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1,3]Dioxolo[3,4]pyrrolo[1,2-d]tetrazole (9CI)](/img/no-structure.png)

![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)

![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)